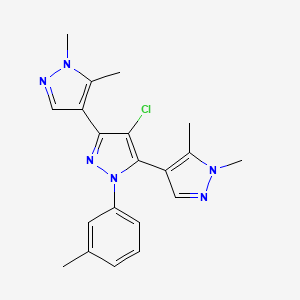![molecular formula C31H29N3O2 B10890619 (2E)-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enenitrile](/img/structure/B10890619.png)
(2E)-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline, indole, and phenoxy groups, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the isoquinoline and indole intermediates, followed by their coupling through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and Wittig reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, agrochemicals, and specialty chemicals. Its unique structure allows for the development of novel products with enhanced properties.
作用机制
The mechanism of action of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the biological context.
相似化合物的比较
Similar Compounds
- **(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE
- **(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE
- **(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE
Uniqueness
The uniqueness of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE lies in its combination of isoquinoline, indole, and phenoxy groups, which confer distinct chemical and biological properties
属性
分子式 |
C31H29N3O2 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
(E)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C31H29N3O2/c1-22-11-12-23(2)30(17-22)36-16-15-33-21-27(28-9-5-6-10-29(28)33)18-26(19-32)31(35)34-14-13-24-7-3-4-8-25(24)20-34/h3-12,17-18,21H,13-16,20H2,1-2H3/b26-18+ |
InChI 键 |
UJRJYHZVRAYICR-NLRVBDNBSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)N4CCC5=CC=CC=C5C4 |
规范 SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)N4CCC5=CC=CC=C5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10890542.png)
methanone](/img/structure/B10890549.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B10890550.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10890554.png)
![ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10890555.png)
![ethyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10890556.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)
![1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10890568.png)
![3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10890570.png)

methanone](/img/structure/B10890583.png)
![1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10890593.png)

![(5E)-2,6-dihydroxy-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}pyrimidin-4(5H)-one](/img/structure/B10890606.png)
